molecular formula C15H24SSi B14205282 tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-57-4

tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane

Cat. No.: B14205282
CAS No.: 833460-57-4
M. Wt: 264.5 g/mol
InChI Key: RSXAICMHDFVTTQ-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 1-(methylsulfanyl)-2-phenylethenyl group

Preparation Methods

The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-(methylsulfanyl)-2-phenylethene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Chemical Reactions Analysis

tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or thiol derivatives.

    Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new organosilicon compounds.

Scientific Research Applications

tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane has several scientific research applications, including:

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the field of proteomics, where it can be used to modify specific amino acid residues in proteins.

    Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and methylsulfanyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be compared with other similar organosilicon compounds, such as:

    tert-Butyldimethylsilane: This compound lacks the 1-(methylsulfanyl)-2-phenylethenyl group, making it less versatile in certain chemical reactions.

    tert-Butyl(dimethyl)silyl chloride: This compound is commonly used as a precursor in the synthesis of this compound and other organosilicon compounds.

    Phenylsilane: This compound contains a phenyl group bonded to silicon, but lacks the tert-butyl and methylsulfanyl groups, resulting in different reactivity and applications.

Properties

CAS No.

833460-57-4

Molecular Formula

C15H24SSi

Molecular Weight

264.5 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-methylsulfanyl-2-phenylethenyl)silane

InChI

InChI=1S/C15H24SSi/c1-15(2,3)17(5,6)14(16-4)12-13-10-8-7-9-11-13/h7-12H,1-6H3

InChI Key

RSXAICMHDFVTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(=CC1=CC=CC=C1)SC

Origin of Product

United States

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